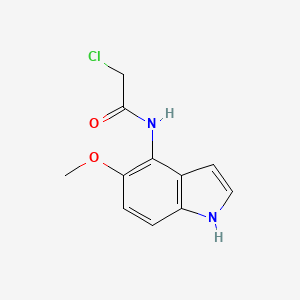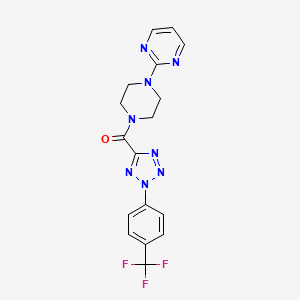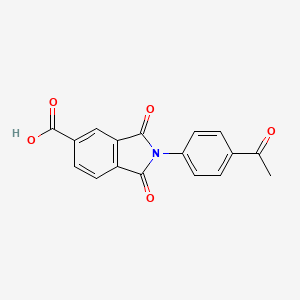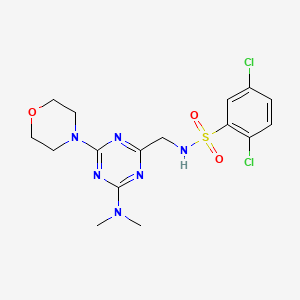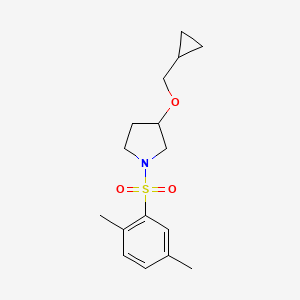
3-(Cyclopropylmethoxy)-1-((2,5-dimethylphenyl)sulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Cyclopropylmethoxy)-1-((2,5-dimethylphenyl)sulfonyl)pyrrolidine, also known as CPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CPMP is a pyrrolidine derivative that has been synthesized through a series of chemical reactions.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrrolidines : The compound has been utilized in the synthesis of pyrrolidines. γ-Chlorocarbanions of proper nucleophilicity, including compounds similar to 3-(Cyclopropylmethoxy)-1-((2,5-dimethylphenyl)sulfonyl)pyrrolidine, are added to electron-deficient formal imines to produce anionic adducts leading to substituted pyrrolidines. This method mimics a 1,3-dipolar cycloaddition and offers a new synthesis route for pyrrolidines (Mąkosza & Judka, 2005).
Role in Generating Singlet Oxygen and Photooxidation : In studies focusing on photocatalytic activity, related compounds have been shown to generate singlet oxygen efficiently. This property is critical for photooxidation processes, particularly in converting sulfide into sulfoxide under mild conditions (Li & Ye, 2019).
Use in Fluorescent Materials : Derivatives of pyrrolidine sulfones have been utilized in creating fluorescent materials. For example, iridium(III) complexes with sulfonyl-substituted cyclometallating ligands based on similar chemical structures have been developed as green or blue emitters, highlighting their potential in light-emitting devices (Ertl et al., 2015).
Materials Science Applications
- Polyamide Synthesis : This compound's structural features are relevant in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit high thermal stability, mechanical strength, and electrical insulation properties, making them suitable for advanced materials applications (Liu et al., 2013).
properties
IUPAC Name |
3-(cyclopropylmethoxy)-1-(2,5-dimethylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-12-3-4-13(2)16(9-12)21(18,19)17-8-7-15(10-17)20-11-14-5-6-14/h3-4,9,14-15H,5-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDJWDRVPLPMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethoxy)-1-((2,5-dimethylphenyl)sulfonyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2653043.png)

![N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2653048.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2653050.png)
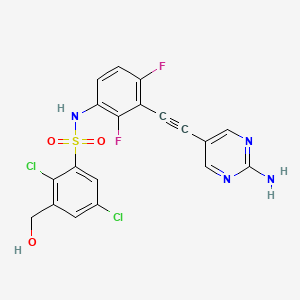
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2653053.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2653056.png)
![1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2653057.png)

